molecular formula C10H28O2Si3 B166141 Bis(trimethylsilylmethyl)dimethoxysilane CAS No. 133941-26-1

Bis(trimethylsilylmethyl)dimethoxysilane

Cat. No. B166141
M. Wt: 264.58 g/mol
InChI Key: WSBCVSVJXVVUFU-UHFFFAOYSA-N
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Description

Bis(trimethylsilylmethyl)dimethoxysilane is a chemical compound with the molecular formula C10H28O2Si3 . It is not commonly found in nature .


Synthesis Analysis

Bis(trimethylsilylmethyl)dimethoxysilane can be synthesized from Sodium Methoxide and Silane, chloromethoxybis[(trimethylsilyl)methyl]- . The reaction occurs efficiently in tetrahydrofuran at ambient temperature .


Molecular Structure Analysis

The molecular structure of Bis(trimethylsilylmethyl)dimethoxysilane consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC name for this compound is dimethoxy-bis(trimethylsilylmethyl)silane .


Chemical Reactions Analysis

The trimethylsilyl groups on a molecule like Bis(trimethylsilylmethyl)dimethoxysilane have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

Bis(trimethylsilylmethyl)dimethoxysilane has a molecular weight of 264.58 g/mol . It has a density of 0.8±0.1 g/cm3 . The boiling point is 237.9±25.0 °C at 760 mmHg . The compound has a topological polar surface area of 18.5 Ų .

Scientific Research Applications

Inorganic Chemistry

Application Summary

Bis(trimethylsilylmethyl)lithium and Bis(trimethylsilylmethyl)sodium have been studied for their solubility in alkanes and their complexes with O- and N- donor ligands .

Methods of Application

The study examined alkane solutions of these compounds using NMR spectroscopic and cryoscopic methods . Structural studies were also conducted using X-ray crystallography of the corresponding compounds coordinated by O- and N- ligands .

Results and Outcomes

In diluted solutions, bis(trimethylsilyl)methylsodium exists as tetrameric aggregates, and more concentrated solutions reveal hexameric aggregates . This behavior reflects the high steric demand of the bis(trimethylsilyl)methyl group, which does not allow interactions with more than two lithium atoms .

Radical-Based Reactions

Application Summary

Tris(trimethylsilyl)silane, a radical-based reagent in organic chemistry, has found multiple applications in organic synthesis as well as in polymers and material science .

Methods of Application

The majority of radical reactions of interest to synthetic chemists are chain processes under reductive conditions . The mechanism of the reduction of a functional group by (TMS)3SiH is shown in Scheme 1 .

Results and Outcomes

The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

Synthesis of Inorganic Compounds

Application Summary

Bis(trimethylsilyl)sulfide is a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon (IV) for oxygen and halides .

Methods of Application

The reaction involves treating metal oxides or chlorides with bis(trimethylsilyl)sulfide . An idealized reaction is: ( (CH3)3Si)2S + MO → ( (CH3)3Si)2O + MS .

Results and Outcomes

The use of bis(trimethylsilyl)sulfide allows the conversion of metal oxides and chlorides into the corresponding sulfides .

Gas Chromatography and Mass Spectrometry

Application Summary

Trimethylsilyl groups on a molecule, such as those in Bis(trimethylsilylmethyl)dimethoxysilane, have a tendency to make it more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .

Methods of Application

The compound is introduced into the gas chromatograph or mass spectrometer, and its volatility allows it to be analyzed more effectively .

Results and Outcomes

The use of Bis(trimethylsilylmethyl)dimethoxysilane can improve the effectiveness of gas chromatography and mass spectrometry analyses .

Synthesis of Organic Compounds

Application Summary

Bis(trimethylsilylmethyl)dimethoxysilane is used in the synthesis of organic compounds . It is a reagent that can be used in various synthesis methods .

Methods of Application

The compound is used in synthesis methods, which involve reaction conditions in tetrahydrofuran for 0.5 hours at ambient temperature .

Results and Outcomes

The use of Bis(trimethylsilylmethyl)dimethoxysilane in synthesis methods can yield the desired product with a yield of 94% .

Surface Chemistry of Silica Aerogels

Application Summary

Silica aerogels, which can be prepared using silane precursors like Bis(trimethylsilylmethyl)dimethoxysilane, have a broad range of high-performance applications . They are particularly attractive for thermal insulation .

Methods of Application

The preparation of silica aerogels involves intensely exploring their surface chemistry versatility, by relying on the enormous variety of silane precursors and chemical routes that can be used .

Results and Outcomes

The use of silica aerogels can improve thermal insulation and can be matured for a broad range of other high-performance applications .

Safety And Hazards

Bis(trimethylsilylmethyl)dimethoxysilane is known to cause serious eye irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

dimethoxy-bis(trimethylsilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H28O2Si3/c1-11-15(12-2,9-13(3,4)5)10-14(6,7)8/h9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBCVSVJXVVUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C[Si](C)(C)C)(C[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H28O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452263
Record name BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilylmethyl)dimethoxysilane

CAS RN

133941-26-1
Record name BIS(TRIMETHYLSILYLMETHYL)DIMETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JH Hong, SH Joon, L Gyu-Hwan, NJ Il - Journal of organometallic chemistry, 1992 - Elsevier
Flash vacuum pyrolysis of bis(trimethylsilylmethyl)methoxysilanes was found to be an efficient route to 1,3-disilacyclobutanes. Flash vacuum pyrolysis of bis(trimethylsilylmethyl)…
Number of citations: 4 www.sciencedirect.com
HJ Wu - 1993 - search.proquest.com
Two linear polycarbosilanes were synthesized by ROP and examined as potential precursors to silicon carbide. Poly (silapropylene) was prepared via the ROP of 1, 3-dichloro-1, 3-…
Number of citations: 1 search.proquest.com
M McClelland, LLP Neustadt - researchgate.net
1. Field of the Invention The present invention relates to a method and system for treating a dielectric? lm and, more particularly, to a batch processing method and system of treating a …
Number of citations: 0 www.researchgate.net
M McClelland, LLP Neustadt - 2011 - researchgate.net
(57) ABSTRACT A method and system for treating a dielectric? lm on a plu rality of substrates includes disposing the plurality of sub strates in a batch processing system, the dielectric? …
Number of citations: 0 www.researchgate.net

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